molecular formula C16H14F3NO2 B2512754 (E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide CAS No. 890605-31-9

(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide

Cat. No. B2512754
CAS RN: 890605-31-9
M. Wt: 309.288
InChI Key: AFPBRYCWNDVHRN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is commonly used in scientific research due to its unique chemical properties.

Scientific Research Applications

Cascade Reactions for Tetrahydrofuran Derivatives

The compound can serve as a precursor for the synthesis of functionalized tetrahydrofuran derivatives. Researchers have proposed a three-step strategy:

Polysubstituted Furan Synthesis

The compound can participate in tandem reactions with sulfur ylides and alkyl acetylenic carboxylates, leading to the preparation of polysubstituted furans. These reactions provide moderate to good yields of dialkyl furan-3,4-dicarboxylates .

Trifluoromethylation Reactions

The trifluoromethyl group is valuable in pharmaceuticals, agrochemicals, and materials. While not directly related to the compound, understanding trifluoromethylation reactions can provide insights into its potential applications .

Fuel Quantification via Photoionization Mass Spectrometry

Absolute photoionization cross sections of the molecules 2-ethylfuran, 2-acetylfuran, and furfural have been measured. These measurements are crucial for quantifying fuels using photoionization mass spectrometry and developing kinetic models for complex combustion processes .

Mechanism of Action

    Trifluoromethyl group

    This group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s often used to improve the biological activity of a compound, due to its high electronegativity and the ability to form strong bonds with carbon.

    Furan group

    Furan derivatives are known to have various biological activities and are part of many bioactive compounds . The furan ring can participate in various reactions, potentially leading to a wide range of products.

properties

IUPAC Name

(E)-3-(5-ethylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-2-11-7-8-12(22-11)9-10-15(21)20-14-6-4-3-5-13(14)16(17,18)19/h3-10H,2H2,1H3,(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPBRYCWNDVHRN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide

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